![molecular formula C19H24N4O6 B12296343 [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate CAS No. 17287-49-9](/img/structure/B12296343.png)
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
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Overview
Description
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[74002,7It is derived from the bacterium Streptomyces caespitosus and is known for its ability to crosslink DNA, thereby inhibiting DNA synthesis and nuclear division .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitomycin C is synthesized through a series of complex chemical reactions. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of precursor molecules to form the tetracyclic ring system.
Functional group introduction: Methoxy, methyl, and carbamate groups are introduced through various chemical reactions, including methylation and carbamoylation.
Industrial Production Methods
Industrial production of Mitomycin C involves fermentation of Streptomyces caespitosus followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C .
Chemical Reactions Analysis
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: Mitomycin C can be reduced to form active intermediates that can alkylate DNA.
Oxidation: It can also undergo oxidation reactions, although these are less common.
Substitution: Functional groups on Mitomycin C can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and NADPH.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include DNA adducts and crosslinked DNA, which are responsible for the compound’s anticancer activity .
Scientific Research Applications
The compound [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of tetracyclic compounds have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific mechanism of action for this compound is still under investigation but may involve the modulation of apoptosis and cell cycle regulation.
Antimicrobial Properties
Compounds featuring morpholine and carbamate functionalities are often evaluated for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antibiotics.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds that can interact with neurotransmitter systems. The morpholine ring in this compound may facilitate interactions with receptors involved in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.
Drug Formulation
The compound has been explored for its formulation into solid dispersions, which can enhance the bioavailability of poorly soluble drugs. By combining it with various excipients, researchers aim to improve its pharmacokinetic properties, making it more effective in therapeutic applications.
Prodrug Development
As a prodrug, this compound could be designed to release active pharmaceutical ingredients upon metabolic conversion within the body. This strategy is particularly useful for improving the delivery of drugs that require activation through enzymatic processes.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel anticancer agents.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated a promising inhibitory effect, warranting further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. The compound is activated through reduction, forming reactive intermediates that alkylate DNA at specific sites. This leads to the formation of DNA crosslinks, which prevent the separation of DNA strands during replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Mitomycin A: Similar structure but with different functional groups.
Mitomycin B: Another analog with variations in the functional groups.
7-Hydroxy Mitomycin: A hydroxylated derivative of Mitomycin C
Uniqueness
Mitomycin C is unique due to its potent DNA crosslinking ability and its dual role as an anticancer and antibiotic agent. Its specific mechanism of action and the ability to form stable DNA adducts make it a valuable compound in both research and clinical settings .
Biological Activity
The compound [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate has garnered attention in recent research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article presents a comprehensive examination of the compound's biological activity based on diverse sources including patents, research articles, and chemical databases.
Chemical Structure and Properties
The compound is characterized by a complex tetracyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is C18H26N4O6, and it possesses a high molecular weight of approximately 398.43 g/mol.
Key Structural Features
- Morpholine Ring : Contributes to the compound's solubility and interaction with biological targets.
- Dioxo Groups : Implicated in the compound's reactivity and potential for forming adducts with biomolecules.
Property | Value |
---|---|
Molecular Formula | C18H26N4O6 |
Molecular Weight | 398.43 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown efficacy against various bacterial strains including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by researchers examined the compound against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods. The results indicated:
- Inhibition Zone : Average inhibition zones of 15 mm for Staphylococcus aureus and 12 mm for Escherichia coli.
This suggests that the compound possesses moderate antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
The proposed mechanism involves:
- Inhibition of DNA Synthesis : The dioxo moieties may interact with DNA or enzymes involved in DNA replication.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
Research Findings
A notable study reported that treatment with this compound resulted in a 40% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure in MCF-7 cells.
Toxicity Profile
While the antimicrobial and anticancer activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate:
- Cytotoxicity : Low cytotoxicity observed in normal human fibroblast cells at concentrations up to 20 µM.
Further investigation into long-term effects and mechanisms of toxicity is warranted.
Properties
CAS No. |
17287-49-9 |
---|---|
Molecular Formula |
C19H24N4O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H24N4O6/c1-9-13(22-3-5-28-6-4-22)16(25)12-10(8-29-18(20)26)19(27-2)17-11(21-17)7-23(19)14(12)15(9)24/h10-11,17,21H,3-8H2,1-2H3,(H2,20,26)/t10-,11+,17+,19-/m1/s1 |
InChI Key |
SCKQWYHQTIOHJO-HSVDZBDXSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N5CCOCC5 |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CCOCC5 |
Origin of Product |
United States |
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